molecular formula C15H10Cl2N2O B2722292 2-(2,4-Dichlorophenoxy)-5-methyl-1,6-naphthyridine CAS No. 338962-85-9

2-(2,4-Dichlorophenoxy)-5-methyl-1,6-naphthyridine

Cat. No.: B2722292
CAS No.: 338962-85-9
M. Wt: 305.16
InChI Key: GFSZWPKWUHSPGI-UHFFFAOYSA-N
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Description

The compound is a derivative of 2,4-Dichlorophenoxyacetic acid (2,4-D), which is an organic compound widely used as a systemic herbicide . It kills most broadleaf weeds by causing uncontrolled growth, but most grasses such as cereals, lawn turf, and grassland are relatively unaffected .


Synthesis Analysis

While specific synthesis methods for “2-(2,4-Dichlorophenoxy)-5-methyl-1,6-naphthyridine” are not available, similar compounds like 2,4-D are synthesized through various methods. For instance, one method involves the addition of aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide .

Scientific Research Applications

Synthesis and Structural Analysis

Research has highlighted innovative synthesis methods and detailed structural characterization of naphthyridine derivatives, which are closely related to 2-(2,4-Dichlorophenoxy)-5-methyl-1,6-naphthyridine. For example, a study presented an efficient synthesis and Density Functional Theory (DFT) calculations of a novel naphthyridine derivative, demonstrating its electronic structure and potential for nonlinear optical (NLO) applications (Halim & Ibrahim, 2017). Another study explored the synthesis and structure-activity relationships of 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones, highlighting their selective inhibition properties for specific proteins, which underscores the relevance of structural modifications in enhancing biological activity (Thompson et al., 2000).

Photophysical and Electrochemical Properties

The photophysical and electrochemical properties of naphthyridine derivatives have also been a subject of interest. A study on the electrochemical and spectroscopic characterization of Schiff bases, which are structurally related to naphthyridines, has shed light on their redox behavior and potential applications in organic light-emitting diodes (OLEDs) (Nimal, 2020). Another research effort focused on the synthesis and photophysical characterization of organotin compounds derived from Schiff bases, demonstrating their utility in OLEDs and highlighting the influence of structural modifications on their electronic properties (García-López et al., 2014).

Mechanism of Action

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-5-methyl-1,6-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O/c1-9-11-3-5-15(19-13(11)6-7-18-9)20-14-4-2-10(16)8-12(14)17/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSZWPKWUHSPGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1C=CC(=N2)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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